molecular formula C16H11NO6 B12521216 3,4-Bis(3,4-dihydroxyphenyl)pyrrole-2,5-dione CAS No. 653572-67-9

3,4-Bis(3,4-dihydroxyphenyl)pyrrole-2,5-dione

Cat. No.: B12521216
CAS No.: 653572-67-9
M. Wt: 313.26 g/mol
InChI Key: FIQIUQXSGNPKOC-UHFFFAOYSA-N
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Description

3,4-Bis(3,4-dihydroxyphenyl)pyrrole-2,5-dione is a complex organic compound known for its unique chemical structure and properties. This compound features a pyrrole ring substituted with two 3,4-dihydroxyphenyl groups, making it a significant molecule in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Bis(3,4-dihydroxyphenyl)pyrrole-2,5-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3,4-dihydroxybenzaldehyde with an amine derivative, followed by cyclization to form the pyrrole ring . The reaction conditions often require a catalyst and a specific temperature range to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process might include continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

3,4-Bis(3,4-dihydroxyphenyl)pyrrole-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinones, dihydro derivatives, and various substituted phenyl derivatives .

Scientific Research Applications

3,4-Bis(3,4-dihydroxyphenyl)pyrrole-2,5-dione has numerous applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Studied for its potential antioxidant properties due to the presence of hydroxyl groups.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of advanced materials and polymers

Mechanism of Action

The mechanism of action of 3,4-Bis(3,4-dihydroxyphenyl)pyrrole-2,5-dione involves its interaction with various molecular targets. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing biological pathways and cellular processes. The compound’s ability to undergo oxidation and reduction makes it a versatile molecule in biochemical studies .

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Bis(4-hydroxyphenyl)pyrrole-2,5-dione
  • Pyrrolo[3,4-c]pyrrole-1,3-dione
  • Pyrrolo[3,4-c]pyrrole-1,4-dione

Uniqueness

3,4-Bis(3,4-dihydroxyphenyl)pyrrole-2,5-dione is unique due to the presence of two 3,4-dihydroxyphenyl groups, which impart distinct chemical and biological properties.

Properties

CAS No.

653572-67-9

Molecular Formula

C16H11NO6

Molecular Weight

313.26 g/mol

IUPAC Name

3,4-bis(3,4-dihydroxyphenyl)pyrrole-2,5-dione

InChI

InChI=1S/C16H11NO6/c18-9-3-1-7(5-11(9)20)13-14(16(23)17-15(13)22)8-2-4-10(19)12(21)6-8/h1-6,18-21H,(H,17,22,23)

InChI Key

FIQIUQXSGNPKOC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=C(C(=O)NC2=O)C3=CC(=C(C=C3)O)O)O)O

Origin of Product

United States

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